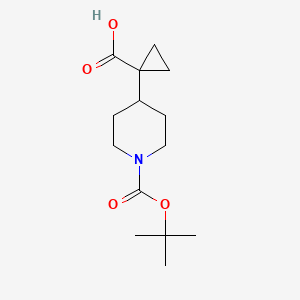
1-Boc-4-(1-Carboxy-cyclopropyl)-piperidin
Übersicht
Beschreibung
1-Boc-4-(1-carboxy-cyclopropyl)-piperidine is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Boc-4-(1-carboxy-cyclopropyl)-piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Boc-4-(1-carboxy-cyclopropyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(1-carboxy-cyclopropyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Borhaltige Verbindungen wie 1-Boc-4-(1-Carboxy-cyclopropyl)-piperidin dienen als Bausteine für die Medikamentenentwicklung. Forscher untersuchen ihr Potenzial als Borträger für die Neutronen-Einfangtherapie aufgrund des Vorhandenseins von Boratomen. Ihre begrenzte Stabilität in Wasser erfordert jedoch eine sorgfältige Abwägung bei der Gestaltung pharmakologisch relevanter Moleküle .
- Die Protodeboronierung von Pinacolboronsäureestern ist ein entscheidender Prozess in der organischen Synthese. Forscher haben alternative Nukleophile (z. B. (3,5-Bis(trifluormethyl)phenyl)lithium) untersucht, um unerwünschte Aryladditionen während der Bildung von Boratkomplexen zu verhindern. Diese Studien tragen zur Entwicklung effizienter synthetischer Methoden bei .
- In Photoredoxreaktionen können Pinacolboronsäureester unter Verwendung eines Photoredoxkatalysators eine Deboronierung erfahren. Dieser Prozess regeneriert den ursprünglichen Oxidationszustand des Katalysators und bietet einen vielseitigen Ansatz für funktionelle Gruppentransformationen .
- Die Einarbeitung von borhaltigen Einheiten in Polymere kann deren Eigenschaften verbessern, wie z. B. die thermische Stabilität und die mechanische Festigkeit. Forscher untersuchen die Verwendung von 1-Boc-4-(1-Carboxy-cyclopropyl)-piperidinderivaten im Polymerdesign .
- Das Verständnis der Reaktivität von Boronsäureestern ist in der bioorganischen Chemie unerlässlich. Forscher untersuchen ihre Wechselwirkungen mit Biomolekülen, einschließlich Enzymen und Rezeptoren, um gezielte Therapien zu entwickeln .
- Boronsäuren und -ester nehmen an supramolekularen Wechselwirkungen teil, wie z. B. Wirt-Gast-Bindung. Forscher untersuchen ihre Verwendung in Prozessen der molekularen Erkennung und Selbstassemblierung .
Arzneimittelentwicklung und Pharmazeutische Chemie
Katalyse und Protodeboronierung
Photoredoxkatalyse
Materialwissenschaften und Polymerchemie
Bioorganische Chemie
Supramolekulare Chemie
Eigenschaften
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-10(5-9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOVYTYFUPIVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-63-8 | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
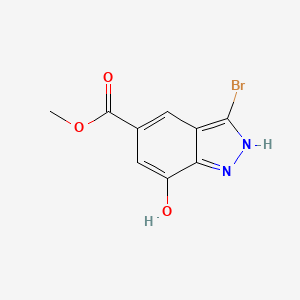
![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)
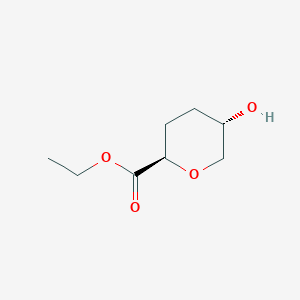
![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)
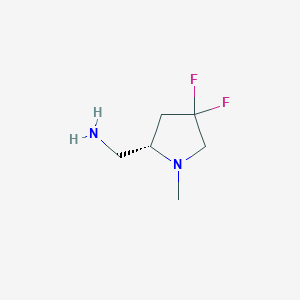
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1529557.png)
![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-Bromo-2-chloropyrido[2,3-D]pyrimidine](/img/structure/B1529560.png)
![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)
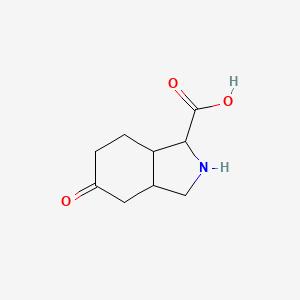
![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)
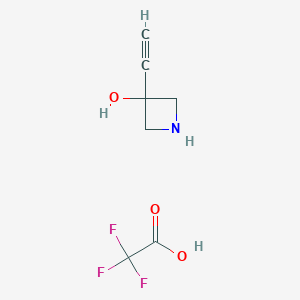
![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
